molecular formula C21H24ClNO B13955258 1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1h-inden-1-ol CAS No. 20845-60-7

1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1h-inden-1-ol

Cat. No.: B13955258
CAS No.: 20845-60-7
M. Wt: 341.9 g/mol
InChI Key: HIVJZCBYCPLYFE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1H-inden-1-ol (CAS Number 20845-60-7) is a chemical compound with the molecular formula C21H24ClNO and a molecular weight of 341.88 g/mol . This synthetically derived small molecule features a piperidine ring, a privileged scaffold in pharmaceutical research that is a ubiquitous structural motif in numerous natural products and active pharmaceutical ingredients . The 1,4-disubstitution pattern on the piperidine ring is a common feature among drug prototypes and is known to be crucial for biological activity in certain therapeutic classes, such as acetylcholinesterase inhibitors used in the treatment of neurodegenerative diseases . As a building block for novel chemical entities, this compound offers researchers a versatile template for further structural elaboration and structure-activity relationship (SAR) studies, particularly in the exploration of new pharmacologically active molecules . It is supplied as a high-purity material strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

20845-60-7

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C21H24ClNO/c1-23-12-10-15(11-13-23)20-14-16-4-2-3-5-19(16)21(20,24)17-6-8-18(22)9-7-17/h2-9,15,20,24H,10-14H2,1H3

InChI Key

HIVJZCBYCPLYFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CC3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the dihydroindenol core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the piperidyl group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including substituted dihydroindenols and piperidine-containing derivatives. Below is a systematic comparison based on available

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Formula Potential Applications/Properties
1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1H-inden-1-ol 2,3-dihydro-1H-inden-1-ol 4-Chlorophenyl, 1-methylpiperidin-4-yl C₂₁H₂₂ClNO Hypothetical CNS modulation, enzyme inhibition
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol 2,3-dihydro-1H-inden-1-ol 5-Bromo, 3,3-dimethyl C₁₁H₁₃BrO Intermediate in organic synthesis
4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride Piperidine hydrochloride 2,3-Dihydro-1H-inden-5-yloxymethyl C₁₅H₂₂ClNO Pharmacological studies (unreported)

Key Observations :

Substituent Effects: The 4-chlorophenyl group in the target compound contrasts with the 5-bromo and 3,3-dimethyl groups in the brominated analog. The 1-methylpiperidin-4-yl group introduces a basic nitrogen, which could improve water solubility relative to non-aminated analogs like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

Biological Relevance :

  • Piperidine-containing compounds (e.g., 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride) are often explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s methylpiperidine moiety may similarly enhance bioavailability .
  • The dihydroinden-ol core is shared across analogs, suggesting a common scaffold for modulating steric and electronic interactions in receptor binding.

Synthetic Utility :

  • The brominated analog (5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol) serves as a precursor for further functionalization (e.g., Suzuki coupling), whereas the target compound’s chloro and piperidine groups may limit such reactivity but improve stability .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 5-Bromo-3,3-dimethyl Analog 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine HCl
Molecular Weight (g/mol) 339.86 249.13 283.80
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~2.1 (due to HCl salt)
Hydrogen Bond Donors/Acceptors 1/2 1/1 1/3
Polar Surface Area (Ų) ~40 ~20 ~30

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